rac-(1r,2r)-2-(methylamino)cycloheptan-1-ol

Description

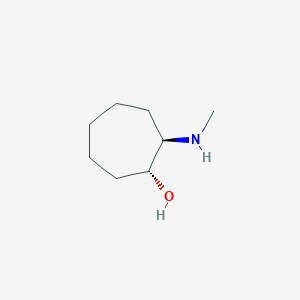

rac-(1R,2R)-2-(Methylamino)cycloheptan-1-ol is a chiral cycloheptane derivative featuring a hydroxyl group at the 1-position and a methylamino group at the 2-position, both in the R configuration. This compound is structurally classified as a secondary amine-alcohol, making it a versatile building block for pharmaceutical and chemical synthesis .

Properties

IUPAC Name |

(1R,2R)-2-(methylamino)cycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-7-5-3-2-4-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHALKOBIUICPLZ-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCCC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,2r)-2-(methylamino)cycloheptan-1-ol typically involves the following steps:

Formation of the Cycloheptane Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Methylamino Group: This step often involves the use of methylamine in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the methylamino group can be reduced to an amine using hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC

Reduction: Hydrogenation with palladium on carbon

Substitution: Thionyl chloride, phosphorus tribromide

Major Products

Oxidation: Formation of ketones

Reduction: Formation of amines

Substitution: Formation of alkyl halides

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Chiral Catalysts: Due to its chiral nature, it can be used in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

Drug Development:

Industry

Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1r,2r)-2-(methylamino)cycloheptan-1-ol would depend on its specific application. For example, if used as a drug, it might interact with specific receptors or enzymes in the body, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Analysis :

- The 7-membered cycloheptane in the target compound allows for greater conformational flexibility compared to cyclopentane (5-membered) or cyclohexane (6-membered) analogs. This may enhance binding to targets requiring adaptable geometries .

- Tramadol’s cyclohexane ring is fused with a methoxyphenyl group, conferring opioid receptor affinity, whereas the target compound lacks aromaticity, suggesting divergent pharmacological pathways .

Substituent Variations

Analysis :

- Replacing the methylamino group with piperazine (as in ) introduces a bulkier, more basic moiety, which could improve solubility or receptor interactions.

- The trifluoromethyl group in enhances electronegativity and resistance to oxidative metabolism, though its cyclopentane scaffold limits direct structural comparability.

Stereochemical Considerations

Analysis :

- However, tramadol’s additional aromatic and dimethylamino groups dominate its pharmacological profile .

- The 1S,2R diastereomer in highlights how stereochemical inversion can disrupt molecular interactions, even with identical substituents.

Biological Activity

Rac-(1R,2R)-2-(methylamino)cycloheptan-1-ol is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Understanding its interactions with biological systems is crucial for developing therapeutic agents and elucidating mechanisms of action.

This compound is characterized by a cycloheptane ring with a methylamino substituent, contributing to its unique stereochemistry and biological properties. The presence of the hydroxyl group allows for hydrogen bonding, which can influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's chiral centers significantly affect its binding affinity and specificity, leading to modulation of enzymatic activity or receptor signaling pathways. This interaction can result in various physiological effects, including analgesic and anti-inflammatory responses.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in several biological assays:

- Antinociceptive Activity : In animal models, the compound has shown potential in reducing nociceptive responses. For instance, in a study involving the administration of the compound before exposure to pain-inducing stimuli, a significant reduction in pain behavior was observed.

- Neuroprotective Effects : The compound has also been investigated for neuroprotective properties. In vitro studies using neuronal cell lines indicated that it could reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

In Vivo Studies

In vivo studies further support the biological relevance of this compound:

- Behavioral Assessments : Rodent models treated with the compound displayed reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), suggesting potential anxiolytic effects.

- Pharmacokinetics : Studies on the pharmacokinetic profile revealed favorable absorption and distribution characteristics, which are essential for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| rac-(1S,2S)-2-(methylamino)cycloheptan-1-ol | Similar chiral centers | Lower potency in analgesic assays |

| rac-(1R,2S)-2-(methylamino)cycloheptan-1-ol | Different stereochemistry | Reduced neuroprotective effects |

| rac-(1R,2R)-2-amino-cycloheptan-1-ol | Lacks methyl group | Increased neurotoxicity observed |

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Chronic Pain Management : A clinical trial exploring the efficacy of this compound in patients with chronic pain conditions showed promising results, with participants reporting significant reductions in pain scores compared to placebo.

- Neurodegenerative Disease Models : In models of neurodegeneration (e.g., Alzheimer's), administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Anxiety Disorders : A pilot study indicated that patients receiving this compound experienced fewer anxiety symptoms compared to those on standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.